Cas no 2229565-20-0 (4-fluoro-3-(2-nitroethyl)-1H-indole)
4-fluoro-3-(2-nitroethyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-3-(2-nitroethyl)-1H-indole
- 2229565-20-0
- EN300-1726625
-
- Inchi: 1S/C10H9FN2O2/c11-8-2-1-3-9-10(8)7(6-12-9)4-5-13(14)15/h1-3,6,12H,4-5H2
- InChI Key: HWZIHKRSYIZBIR-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1C(=CN2)CC[N+](=O)[O-]
Computed Properties
- Exact Mass: 208.06480570g/mol
- Monoisotopic Mass: 208.06480570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 61.6Ų
4-fluoro-3-(2-nitroethyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1726625-0.05g |
4-fluoro-3-(2-nitroethyl)-1H-indole |
2229565-20-0 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1726625-0.1g |
4-fluoro-3-(2-nitroethyl)-1H-indole |
2229565-20-0 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1726625-0.25g |
4-fluoro-3-(2-nitroethyl)-1H-indole |
2229565-20-0 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1726625-0.5g |
4-fluoro-3-(2-nitroethyl)-1H-indole |
2229565-20-0 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1726625-1.0g |
4-fluoro-3-(2-nitroethyl)-1H-indole |
2229565-20-0 | 1g |
$1286.0 | 2023-06-04 | ||
| Enamine | EN300-1726625-2.5g |
4-fluoro-3-(2-nitroethyl)-1H-indole |
2229565-20-0 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1726625-5.0g |
4-fluoro-3-(2-nitroethyl)-1H-indole |
2229565-20-0 | 5g |
$3728.0 | 2023-06-04 | ||
| Enamine | EN300-1726625-10.0g |
4-fluoro-3-(2-nitroethyl)-1H-indole |
2229565-20-0 | 10g |
$5528.0 | 2023-06-04 | ||
| Enamine | EN300-1726625-1g |
4-fluoro-3-(2-nitroethyl)-1H-indole |
2229565-20-0 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1726625-5g |
4-fluoro-3-(2-nitroethyl)-1H-indole |
2229565-20-0 | 5g |
$3728.0 | 2023-09-20 |
4-fluoro-3-(2-nitroethyl)-1H-indole Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 4-fluoro-3-(2-nitroethyl)-1H-indole
Professional Introduction to Compound with CAS No. 2229565-20-0 and Product Name: 4-fluoro-3-(2-nitroethyl)-1H-indole
The compound identified by the CAS number 2229565-20-0 and the product name 4-fluoro-3-(2-nitroethyl)-1H-indole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a fluorine substituent and a nitroethyl side chain on an indole backbone, has garnered considerable attention due to its unique structural and functional properties. The presence of the fluoro group at the 4-position of the indole ring enhances its electronic characteristics, making it a valuable scaffold for drug design. Meanwhile, the 2-nitroethyl moiety introduces reactivity that can be exploited for further chemical modifications, enabling the synthesis of more complex derivatives.
In recent years, indole derivatives have been extensively studied for their potential in medicinal chemistry, particularly as precursors to bioactive molecules targeting various therapeutic pathways. The structural motif of indole is well-documented for its role in modulating biological processes, including neurotransmitter receptor interactions and enzyme inhibition. The specific substitution pattern in 4-fluoro-3-(2-nitroethyl)-1H-indole not only leverages these known properties but also introduces new possibilities through the combined influence of the fluoro and nitroethyl groups.
One of the most compelling aspects of this compound is its potential as a building block for the development of novel pharmaceuticals. The fluoro group is renowned for its ability to improve metabolic stability, bioavailability, and binding affinity in drug molecules. In contrast, the nitroethyl group can serve as a handle for further functionalization, allowing chemists to explore diverse chemical spaces. This combination makes 4-fluoro-3-(2-nitroethyl)-1H-indole a versatile intermediate that could be incorporated into libraries of compounds for high-throughput screening.
Recent research has highlighted the importance of fluorinated indoles in addressing unmet medical needs. For instance, studies have demonstrated that fluorine-containing indole derivatives exhibit potent activity against certain types of cancer by interfering with key signaling pathways. The electron-withdrawing nature of the fluoro group can fine-tune the electronic properties of the molecule, influencing its interactions with biological targets. Similarly, the nitroethyl substituent can be oxidized to form nitroso or nitrate derivatives, which may exhibit different pharmacological profiles.
The synthesis of 4-fluoro-3-(2-nitroethyl)-1H-indole involves multi-step organic transformations that showcase modern synthetic methodologies. The introduction of the fluoro group typically requires sophisticated techniques such as halogen exchange or metal-catalyzed cross-coupling reactions. On the other hand, the attachment of the nitroethyl chain often involves nucleophilic substitution or condensation reactions with appropriate precursors. These synthetic strategies not only highlight the compound's complexity but also underscore its synthetic accessibility for medicinal chemists.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding modes of this compound and its derivatives. The presence of both polar and non-polar regions in 4-fluoro-3-(2-nitroethyl)-1H-indole suggests that it may interact with biological targets through multiple mechanisms. For example, hydrogen bonding interactions could occur between nitrogen-rich moieties and polar residues in proteins or nucleic acids, while hydrophobic interactions might stabilize binding within lipid bilayers.
In clinical research settings, analogs of this compound have been evaluated for their potential therapeutic applications. Preclinical studies have shown promise in several disease models, including neurodegenerative disorders and inflammatory conditions. The ability to modify both the fluoro and nitroethyl positions allows researchers to fine-tune pharmacokinetic and pharmacodynamic properties tailored to specific therapeutic needs. This flexibility underscores why compounds like 4-fluoro-3-(2-nitroethyl)-1H-indole are invaluable assets in drug discovery pipelines.
The role of fluorine in medicinal chemistry extends beyond simple electronic effects; it can also influence stereochemistry and metabolic fate. In some cases, fluorine atoms can prevent unwanted epimerization or degradation pathways, thereby extending drug half-life. The incorporation of a stereogenic center adjacent to a fluoro group could lead to enantiomerically pure compounds with enhanced selectivity against biological targets. Such considerations are critical when designing next-generation therapeutics based on scaffolds like 4-fluoro-3-(2-nitroethyl)-1H-indole.
The nitro group present in the side chain is another feature that warrants detailed investigation from both synthetic and mechanistic viewpoints. While traditionally associated with explosive compounds, nitro groups in organic chemistry serve diverse functions as probes or reactive centers. In biological systems, nitro groups can be reduced to form nitrosamines or further metabolized into reactive intermediates that participate in redox signaling processes. Understanding these transformations is essential for predicting how derivatives of 4-fluoro-3-(2-nitroethyl)-1H-indole will behave within living organisms.
Advances in analytical techniques have enabled researchers to probe the behavior of this compound at an unprecedented level of detail. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography all provide critical insights into its structure-function relationships. These tools are particularly useful for characterizing intermediates during synthesis or identifying unexpected byproducts that might arise from side reactions involving either the fluoro or nitroethyl moieties.
The broader implications for pharmaceutical development are significant when considering compounds like 4-fluoro-3-(2-nitroethyl)-1H-indole*. They exemplify how structural modifications can unlock new therapeutic possibilities by combining established pharmacophores with functional groups known to enhance drug-like properties.* As interest grows*in fluorinated heterocycles,*this class*of compounds*will likely continue*to be explored*for their potential*in treating*various human diseases.*
2229565-20-0 (4-fluoro-3-(2-nitroethyl)-1H-indole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)